

Quality control and purity analysis of synthetic Angiogenin (108-122)

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Compound of Interest

Compound Name: Angiogenin (108-122)

Cat. No.: B13653064

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Technical Support Center: Synthetic Angiogenin (108-122)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity analysis of synthetic **Angiogenin (108-122)**.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and purity of synthetic **Angiogenin (108-122)**?

A1: The theoretical molecular weight of **Angiogenin (108-122)**, with the sequence ENGLPVHLDQSIFRR[1], can be calculated based on its amino acid composition. Purity is typically determined by High-Performance Liquid Chromatography (HPLC) and should meet the specifications required for your specific application. For most research purposes, a purity of >95% is recommended, while therapeutic applications may require >98% purity.[2]

Q2: Which analytical techniques are essential for the quality control of this peptide?

A2: A comprehensive quality control strategy for synthetic peptides involves multiple analytical techniques.[3] The three core methods are:

- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To determine the purity of the peptide and identify any related impurities.[4]

- Mass Spectrometry (MS): To confirm the identity of the peptide by verifying its molecular weight.^[5] MS/MS sequencing can further be used to confirm the amino acid sequence.
- Amino Acid Analysis (AAA): To confirm the amino acid composition and quantify the net peptide content, which accounts for water and counter-ions in the lyophilized powder.

Q3: My peptide shows low solubility. How can I address this?

A3: Peptide solubility can be challenging, especially for sequences with hydrophobic residues. If you encounter solubility issues with **Angiogenin (108-122)**, consider the following:

- Solvent Choice: Try dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile before diluting it with your aqueous buffer.
- pH Adjustment: The net charge of the peptide is pH-dependent. Adjusting the pH of the buffer may improve solubility.
- Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.
- Chaotropic Agents: In some cases, mild chaotropic agents like guanidine hydrochloride can be used, but be mindful of their compatibility with your downstream experiments.

Q4: What are the common impurities found in synthetic peptides and how are they identified?

A4: Impurities can arise during solid-phase peptide synthesis (SPPS). Common impurities include:

- Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling reactions. These are typically identified by MS as peaks with masses corresponding to the molecular weight of the target peptide minus the mass of the missing residue(s).
- Truncated Sequences: Peptides that are shorter than the target sequence due to incomplete deprotection steps.
- Oxidized Peptides: Methionine and Cysteine residues are susceptible to oxidation (+16 Da per oxidized residue), which can be detected by MS.

- **Residual Solvents and Reagents:** Small molecules from the synthesis process (e.g., TFA, DCM) may be present. These are often assessed by methods like Gas Chromatography (GC).

Quantitative Data Summary

For ease of reference, the following tables summarize key quantitative data for the quality control of synthetic **Angiogenin (108-122)**.

Table 1: Physicochemical Properties of **Angiogenin (108-122)**

Property	Value
Sequence	H-Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-OH
Molecular Formula	C ₇₈ H ₁₂₅ N ₂₅ O ₂₃
Average Molecular Weight	1783.0 g/mol
Monoisotopic Molecular Weight	1781.9 g/mol
Theoretical pI	9.98

Table 2: Typical Quality Control Specifications for Synthetic Peptides

Test	Method	Typical Specification
Appearance	Visual Inspection	White to off-white lyophilized powder
Identity	Mass Spectrometry (MS)	Matches theoretical molecular weight ± 1 Da
Purity	RP-HPLC (at 214/220 nm)	$\geq 95\%$ (Research Grade), $\geq 98\%$ (Pharmaceutical Grade)
Peptide Content	Amino Acid Analysis (AAA)	$\geq 70\%$
Solubility	Visual Inspection	Soluble in specified solvent at a given concentration
Residual Water	Karl Fischer Titration	$\leq 10\%$
Counter-ion Content (TFA)	Ion Chromatography/HPLC	$\leq 15\%$

Troubleshooting Guides

HPLC Analysis Troubleshooting

Table 3: Common HPLC Issues and Solutions

Issue	Potential Cause(s)	Recommended Action(s)
No peaks or very small peaks	- No sample injected- Detector issue- Peptide crashed out of solution	- Verify autosampler function- Check detector lamp and settings- Ensure peptide is fully dissolved in the mobile phase or a compatible solvent
Broad or split peaks	- Column overload- Column degradation- Peptide aggregation	- Reduce injection volume/concentration- Replace the column- Modify mobile phase (e.g., add organic solvent, change pH)
Multiple unexpected peaks	- Sample degradation- Presence of impurities (e.g., deletion/truncated sequences)- Air bubbles in the system	- Use fresh sample; check storage conditions- Analyze peaks by MS to identify impurities- Degas mobile phase; purge the pump
Shifting retention times	- Inconsistent mobile phase composition- Fluctuation in column temperature- Column aging	- Prepare fresh mobile phase; check pump performance- Use a column thermostat- Equilibrate the column properly; replace if necessary

Mass Spectrometry Analysis Troubleshooting

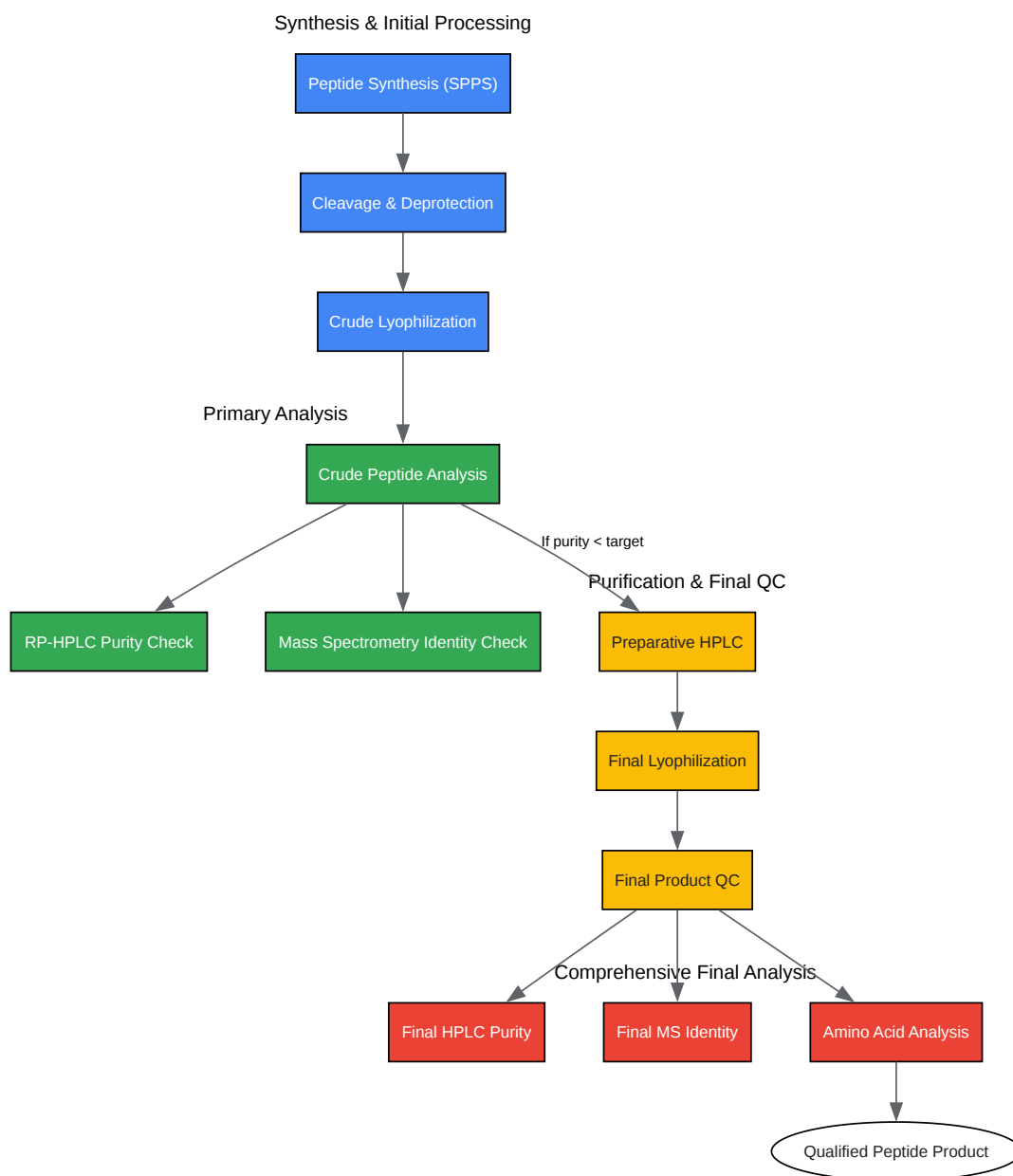
Table 4: Common Mass Spectrometry Issues and Solutions

Issue	Potential Cause(s)	Recommended Action(s)
No signal or weak signal	- Low sample concentration- Poor ionization- Instrument not calibrated	- Concentrate the sample- Optimize MS source parameters; try a different solvent/matrix- Calibrate the instrument with a known standard
Observed mass does not match theoretical mass	- Incorrect charge state assignment- Presence of adducts (e.g., Na ⁺ , K ⁺)- Unexpected modifications (e.g., oxidation, deamidation)	- Check deconvolution settings- Identify and account for common adducts- Look for mass shifts corresponding to common modifications (e.g., +16 Da for oxidation)
Multiple peaks in the spectrum	- Presence of impurities- In-source fragmentation- Multiple charge states of the target peptide	- Correlate with HPLC data to confirm impurities- Reduce source energy/temperature- This is expected; use deconvolution software to obtain the neutral mass

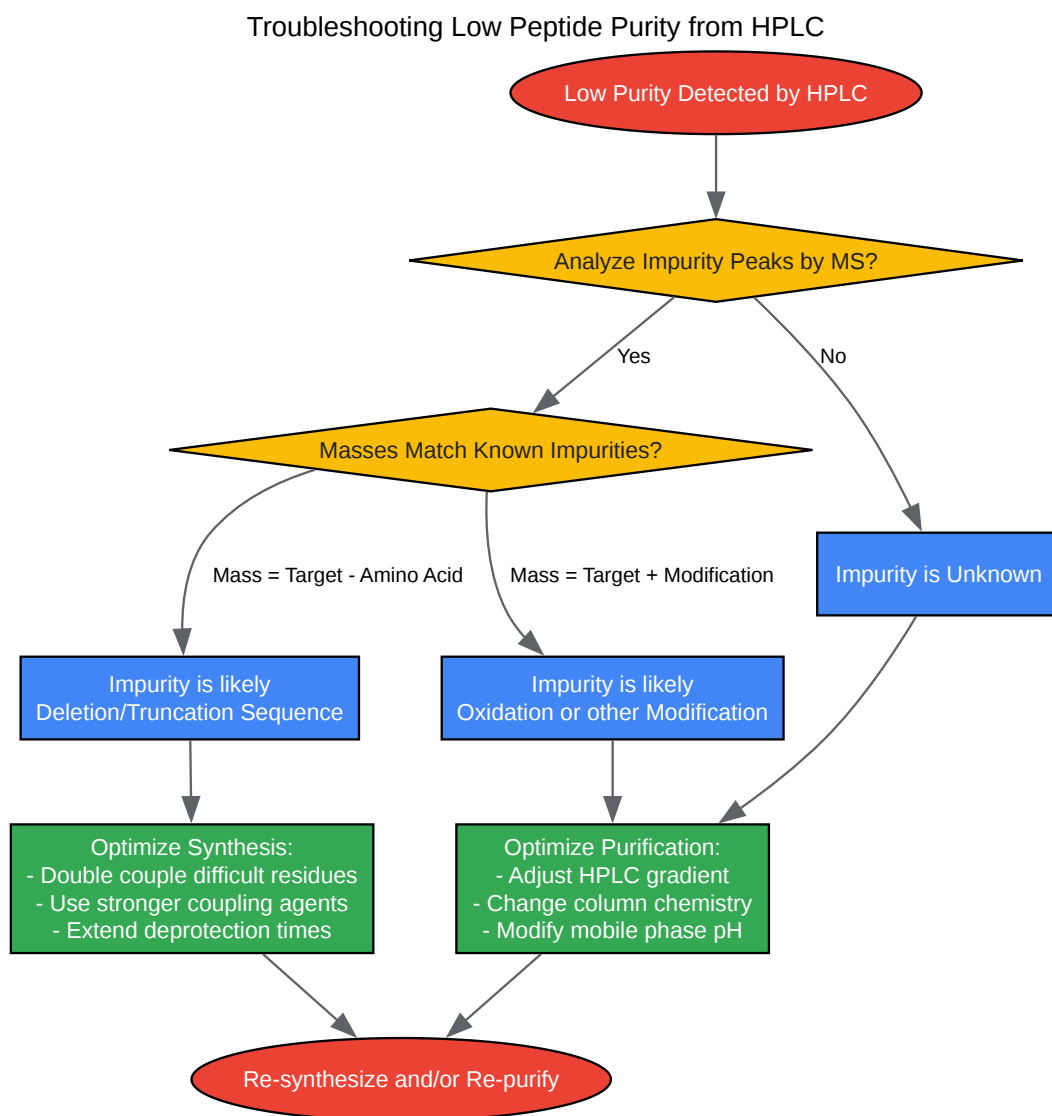
Visualizations

Experimental and Logical Workflows

General Quality Control Workflow for Synthetic Peptides

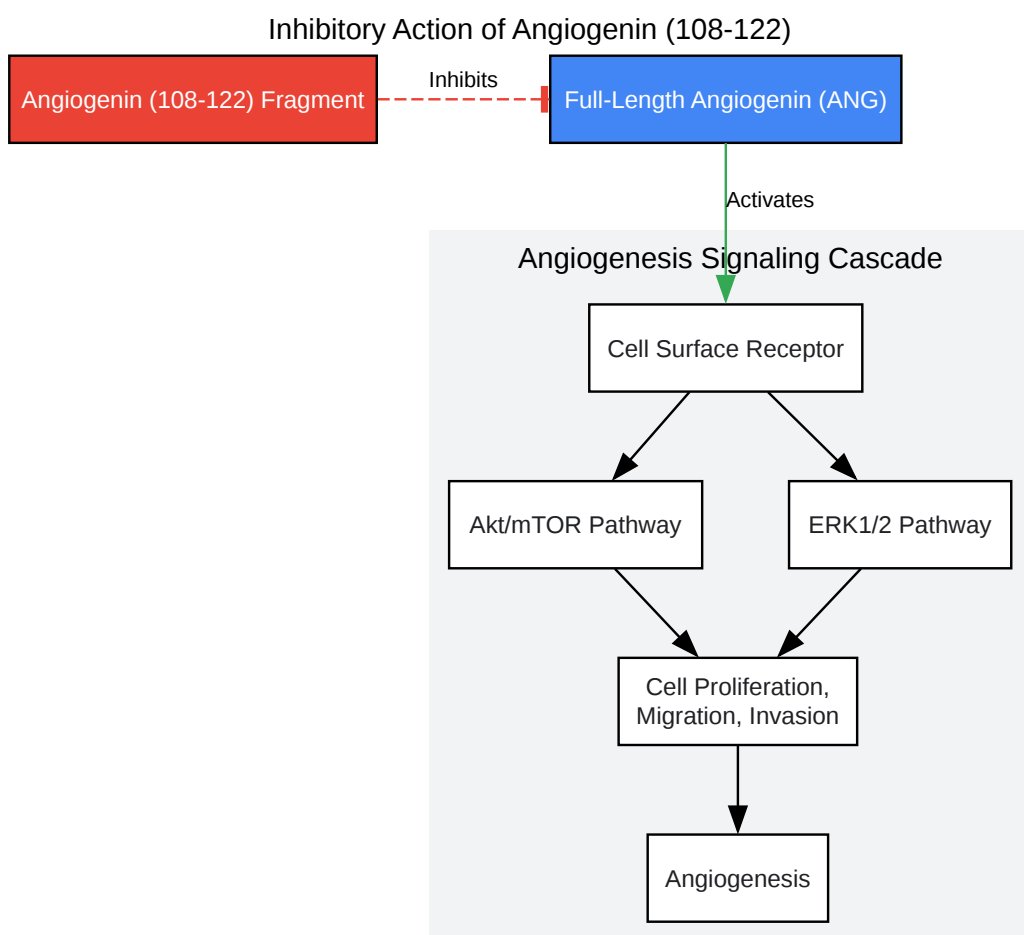
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Caption: A typical workflow for the synthesis, purification, and quality control of a synthetic peptide.



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Caption: A decision tree for troubleshooting and addressing low purity results in synthetic peptides.



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Caption: **Angiogenin (108-122)** acts as an inhibitor of the full-length Angiogenin protein's signaling.

Detailed Experimental Protocols

Protocol 1: Purity Analysis by RP-HPLC

Objective: To determine the purity of the synthetic **Angiogenin (108-122)** peptide by separating it from any synthesis-related impurities.

Materials:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 μ m particle size)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
- Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)
- Peptide sample, accurately weighed and dissolved in Mobile Phase A to ~1 mg/mL

Procedure:

- System Preparation: Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B for at least 15-20 minutes at a flow rate of 1.0 mL/min.
- Sample Injection: Inject 10-20 μ L of the prepared peptide solution onto the column.
- Chromatographic Separation: Run a linear gradient to separate the peptide and impurities. A typical gradient might be:
 - 5% to 65% B over 30 minutes
 - 65% to 95% B over 2 minutes
 - Hold at 95% B for 3 minutes
 - 95% to 5% B over 1 minute
 - Hold at 5% B for 4 minutes (re-equilibration)
- Data Acquisition: Monitor the elution profile at 214 nm or 220 nm.

- **Data Analysis:** Integrate the peak areas of all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks, expressed as a percentage.

Protocol 2: Identity Confirmation by Mass Spectrometry

Objective: To confirm the molecular identity of the synthetic peptide by verifying its mass.

Materials:

- Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
- Peptide sample (~0.1 mg/mL in 50:50 water/acetonitrile with 0.1% formic acid for ESI-MS)
- MALDI matrix (e.g., α -cyano-4-hydroxycinnamic acid) if using MALDI-TOF

Procedure (for ESI-MS):

- **Instrument Calibration:** Calibrate the mass spectrometer according to the manufacturer's instructions using a known standard.
- **Sample Infusion:** Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μ L/min).
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 400-2000 m/z). Multiple charge states of the peptide will likely be observed.
- **Data Analysis:** Use the deconvolution software provided with the instrument to process the raw spectrum. The software will calculate the neutral molecular weight from the observed multiply charged ions.
- **Verification:** Compare the deconvoluted experimental mass to the theoretical average or monoisotopic mass of **Angiogenin (108-122)**. A match within ± 1 Da confirms the identity.

Protocol 3: Quantification by Amino Acid Analysis (AAA)

Objective: To determine the exact amino acid composition and quantify the net peptide content.

Materials:

- Amino Acid Analyzer or HPLC with pre- or post-column derivatization capabilities
- Hydrolysis tubes
- 6 M Hydrochloric acid (HCl) with phenol
- Amino acid standards
- Derivatization reagents (e.g., ninhydrin, PITC)

Procedure:

- **Hydrolysis:** Accurately weigh a precise amount of the lyophilized peptide into a hydrolysis tube. Add 6 M HCl. Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze the peptide bonds.
- **Sample Preparation:** After hydrolysis, evaporate the HCl under vacuum. Reconstitute the amino acid residue in a suitable buffer.
- **Derivatization:** Derivatize the amino acids to make them detectable (e.g., fluorescent or UV-absorbing).
- **Chromatographic Analysis:** Inject the derivatized sample into the analyzer. The individual amino acids will be separated and detected.
- **Data Analysis:**
 - Identify and quantify each amino acid by comparing retention times and peak areas to the amino acid standards.
 - Calculate the molar ratio of each amino acid and compare it to the theoretical composition of **Angiogenin (108-122)**.
 - Determine the net peptide content by comparing the total amount of recovered amino acids to the initial weight of the lyophilized peptide sample.

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References

- 1. qyaobio.com [qyaobio.com]
- 2. polypeptide.com [polypeptide.com]
- 3. Quality control: the central pillar supporting peptide manufacturing [manufacturingchemist.com]
- 4. researchgate.net [researchgate.net]
- 5. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
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